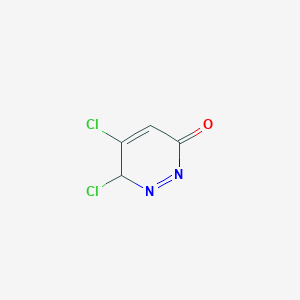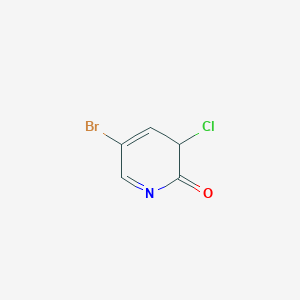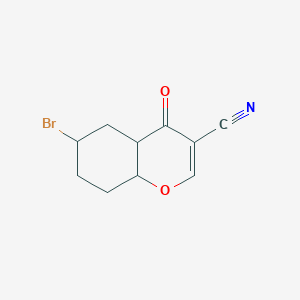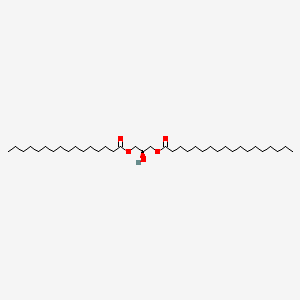
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is a pyrazinecarboxylic acid derivativeIt is characterized by its molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. The process begins with the oxidation of the methyl groups at the 2 and 5 positions to carboxylic acids using potassium permanganate (KMnO4). This results in the formation of pyrazine-2,5-dicarboxylic acid. Subsequently, selective reduction of the carboxyl group at the 5 position is achieved using silver nitrate (AgNO3) in the presence of hydrogen sulfide (H2S), leading to the formation of 5-methylpyrazine-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Selective reduction of specific functional groups can be achieved using appropriate reagents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Silver nitrate (AgNO3) and hydrogen sulfide (H2S) are used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid, while reduction can yield 5-methylpyrazine-2-carboxylic acid .
科学的研究の応用
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids from adipose tissue. This mechanism is particularly relevant in the context of its lipid-lowering effects .
類似化合物との比較
Similar Compounds
Acipimox: A nicotinic acid derivative with similar lipid-lowering properties.
Methylpyrazinecarboxylic acid 4-oxide: Another pyrazinecarboxylic acid derivative with comparable chemical properties.
Uniqueness
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is unique due to its specific structure and the presence of isotopic labels (213C, 1,4-15N2), which make it valuable for research applications involving isotopic tracing and metabolic studies.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
158.10 g/mol |
IUPAC名 |
5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 |
InChIキー |
DJQOOSBJCLSSEY-WKHKRNGSSA-N |
異性体SMILES |
CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O |
正規SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)



![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)


